Triethoxymethyl 3-methylbut-2-enoate
Description
3-Methylbut-2-enoate esters are derivatives of 3-methylbut-2-enoic acid, characterized by an α,β-unsaturated ester moiety. These compounds serve as intermediates in organic synthesis, flavoring agents, and precursors for bioactive molecules like retinoids .
Properties
CAS No. |
63224-94-2 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
triethoxymethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-6-14-12(15-7-2,16-8-3)17-11(13)9-10(4)5/h9H,6-8H2,1-5H3 |
InChI Key |
YSUQJBLINDUDEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)(OCC)OC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxymethyl 3-methylbut-2-enoate can be synthesized through the esterification of 3-methylbut-2-enoic acid with triethoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Triethoxymethyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethoxymethyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of triethoxymethyl 3-methylbut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the ethoxy groups, which can modulate its interactions with enzymes and other proteins.
Comparison with Similar Compounds
Key Findings:
Ethyl 3-Methylbut-2-enoate Synthesis: Produced via reduction of ethyl 3-methylbut-2-enoate with LiAlH4, followed by bromination to yield 1-bromo-3-methylbut-2-ene . An alternative high-yield route involves DIBAL-H reduction of nitriles . Application: Critical in synthesizing β-ionone and retinal via multi-step pathways . Contradictions: Initial reduction methods yielded poorly (e.g., 30–40%), but optimized protocols using LiAlH4 improved efficiency .
Methyl 3-Methylbut-2-enoate Derivatives Synthesis: Prepared via Horner-Wadsworth-Emmons (HWE) coupling of ethyl bromoacetate with acetone or through condensation reactions (e.g., methyl 2-benzoylamino-3-oxobutanoate with aromatic amines) .
Isopentyl 3-Methylbut-2-enoate Synthesis: Direct esterification of 3-methylbut-2-enoic acid with isopentyl alcohol. Application: Widely used in the flavor industry for its fruity aroma, with a molecular weight of 170.25 g/mol .
2-Phenylethyl 3-Methylbut-2-enoate Application: Imparts floral and sweet notes in food flavoring, with a higher molecular weight (204.26 g/mol) due to the phenylethyl group .
Structural and Functional Differences
Ester Group Impact :
Synthetic Flexibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
